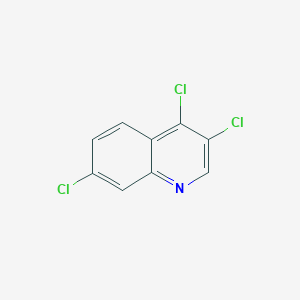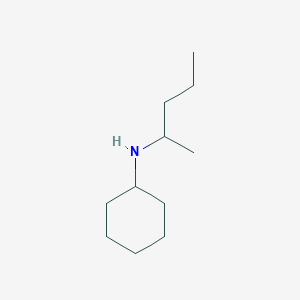
4-Ethyl-3-nitroaniline
Übersicht
Beschreibung
4-Ethyl-3-nitroaniline is a solid compound . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 4-aminoethylbenzene reacts with sulfuric acid and nitric acid at temperatures between -5 and 10°C for 1 hour . In the second stage, the product from the first stage reacts with ammonium hydroxide in lithium hydroxide monohydrate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H10N2O2 . The compound has a molecular weight of 166.18 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a nitration reaction, a conversion from the nitro group to an amine, and a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Phase Diagrams and Solubility Studies
- A study highlighted the examination of binary mixtures involving N-ethyl-4-nitroaniline and other stabilizers, revealing simple eutectic behaviors and providing insights into solubility temperatures and phase diagrams. The solubility correlation was best achieved with the UNIQUAC model (Trache et al., 2013).
- Research on the solubility of 2-methyl-4-nitroaniline in mixed solvents like ethyl acetate and alcohols provided valuable physicochemical information, with the mole fraction solubility being higher in certain mixed solvents. This data is crucial for understanding the interaction between 2-methyl-4-nitroaniline and solvents, contributing to the field of solute-solvent interaction studies (Li et al., 2017).
Detection and Sensing Applications
- A novel molecularly imprinted fluorescent sensor based on molecularly imprinted poly(ionic liquid) was developed for highly sensitive and selective detection of 4-nitroaniline in water. This sensor showcased excellent sensitivity, selectivity, and a short detection time, making it a significant advancement in environmental monitoring and industrial applications (Xie et al., 2020).
Crystal Structure Analysis
- The crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate was analyzed, providing insights into the molecular arrangement and hydrogen bonding patterns. This kind of research is fundamental for understanding material properties and interactions at the molecular level (Wang et al., 2014).
Environmental Monitoring and Treatment
- Studies have developed methodologies for the determination and analysis of nitroaniline and dinitroaniline isomers in wastewater samples, contributing to environmental monitoring and pollution assessment. These methodologies offer precision and sensitivity, crucial for tracking pollutants and assessing their impact (Tong et al., 2010).
- An efficient nanosorbent was presented for the removal of 4-nitroaniline from aqueous solutions and real water matrices. This work is pivotal for water purification technologies and ensuring the removal of harmful compounds from water resources (Mahmoud et al., 2016).
Wirkmechanismus
Safety and Hazards
4-Ethyl-3-nitroaniline is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUXCBBKYHSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)
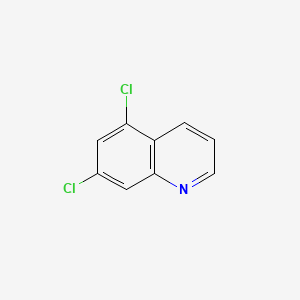
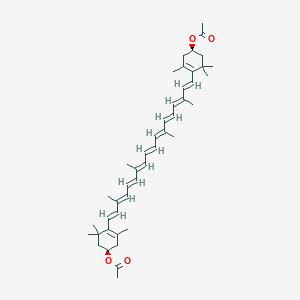
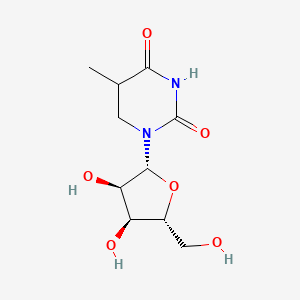
![2-[(Tert-butoxycarbonyl)amino]octanoic acid](/img/structure/B1370280.png)
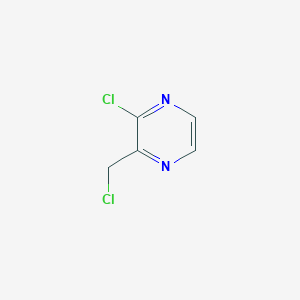
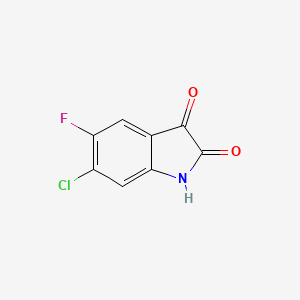
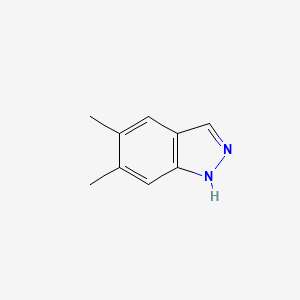

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)


